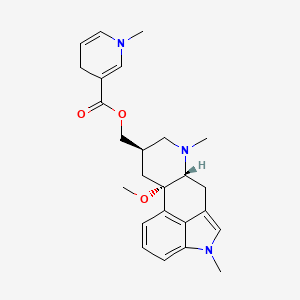
10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline is an ergoline derivative known for its potential therapeutic applications. This compound is a metabolite of nicergoline, which has been shown to possess antioxidant properties, preventing glutathione depletion and lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline can be achieved through various synthetic routes. One common method involves the reaction of trimethylsulfoxonium iodide with 10-methoxy-6-methylergoline-8beta-methanol . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its antioxidant properties and potential neuroprotective effects.
Mechanism of Action
The mechanism of action of 10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline involves its antioxidant activity. It prevents the depletion of glutathione and inhibits lipid peroxidation, thereby protecting cells from oxidative stress . The molecular targets and pathways involved include the modulation of oxidative stress-related enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ergoline-8-carboxylic acid, 10-methoxy-1,6-dimethyl-, methyl ester: Another ergoline derivative with similar properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct antioxidant properties and potential therapeutic applications. Its ability to prevent glutathione depletion and lipid peroxidation sets it apart from other similar compounds .
Properties
CAS No. |
113678-79-8 |
|---|---|
Molecular Formula |
C25H31N3O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H31N3O3/c1-26-10-6-7-18(14-26)24(29)31-16-17-12-25(30-4)20-8-5-9-21-23(20)19(15-27(21)2)11-22(25)28(3)13-17/h5-6,8-10,14-15,17,22H,7,11-13,16H2,1-4H3/t17-,22-,25+/m1/s1 |
InChI Key |
GQBLSJWBPVEWDI-SEIFXHLTSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CN(C=CC5)C |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CN(C=CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















